N-(5-bromopyridin-2-yl)-1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole core substituted with a bromopyridyl group and a dichlorophenoxy methyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-BROMO-2-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromopyridyl and dichlorophenoxy methyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromopyridyl and dichlorophenoxy methyl groups enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-(5-Bromo-3-methyl-2-pyridyl)thiourea
- 2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine
Uniqueness
N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,3-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11BrCl2N4O2 |
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Molecular Weight |
442.1 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-[(2,3-dichlorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11BrCl2N4O2/c17-10-4-5-14(20-8-10)21-16(24)12-6-7-23(22-12)9-25-13-3-1-2-11(18)15(13)19/h1-8H,9H2,(H,20,21,24) |
InChI Key |
OFQQYHFWZNMEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
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